

# (r)-3-(p-Methylphenyl)-beta-alanine molecular weight and formula

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## Compound of Interest

Compound Name: (r)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B3042050

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An In-Depth Technical Guide to (R)-3-(p-Methylphenyl)- $\beta$ -alanine: Synthesis, Characterization, and Application

## Introduction

$\beta$ -amino acids represent a critical class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and materials science. Unlike their  $\alpha$ -amino acid counterparts, the amino group in  $\beta$ -amino acids is attached to the beta-carbon, a structural modification that imparts unique conformational properties and, crucially, enhanced stability against proteolytic degradation.<sup>[1]</sup> This inherent resistance to enzymatic breakdown makes  $\beta$ -amino acid-containing peptides ( $\beta$ -peptides) and other derivatives highly valuable as peptidomimetics in drug development.<sup>[1]</sup>

(R)-3-(p-Methylphenyl)- $\beta$ -alanine, a chiral  $\beta$ -amino acid, serves as a key building block in the synthesis of complex organic molecules and pharmacologically active compounds. Its structure, featuring a stereocenter at the C3 position and a p-tolyl substituent, provides a versatile scaffold for creating molecules with specific three-dimensional orientations, which is paramount for molecular recognition and biological activity. This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and potential applications for professionals in research and drug development.

## Section 1: Core Physicochemical Properties

The fundamental properties of (R)-3-(p-Methylphenyl)- $\beta$ -alanine are essential for its handling, reaction setup, and analytical detection. These data are summarized in the table below.

Property	Value	Source(s)
Chemical Name	(R)-3-Amino-3-(4-methylphenyl)propanoic acid	[2][3]
Synonyms	(R)-3-(p-Methylphenyl)- $\beta$ -alanine, H-(R)-beta-Phe(4-Me)-OH	[4]
CAS Number	479064-87-4	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	[2][4]
Molecular Weight	179.22 g/mol	[3][4]
Appearance	White to off-white crystalline solid	
Chirality	(R)-enantiomer	

## Section 2: Synthesis and Stereoselective Control

The primary challenge in producing (R)-3-(p-Methylphenyl)- $\beta$ -alanine lies in controlling the stereochemistry at the C3 position. While various asymmetric synthesis routes exist, a robust and scalable approach often involves the synthesis of a racemic mixture followed by efficient chiral resolution.

### Synthesis of Racemic 3-(p-Methylphenyl)- $\beta$ -alanine

A common and effective method for synthesizing the racemic backbone is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

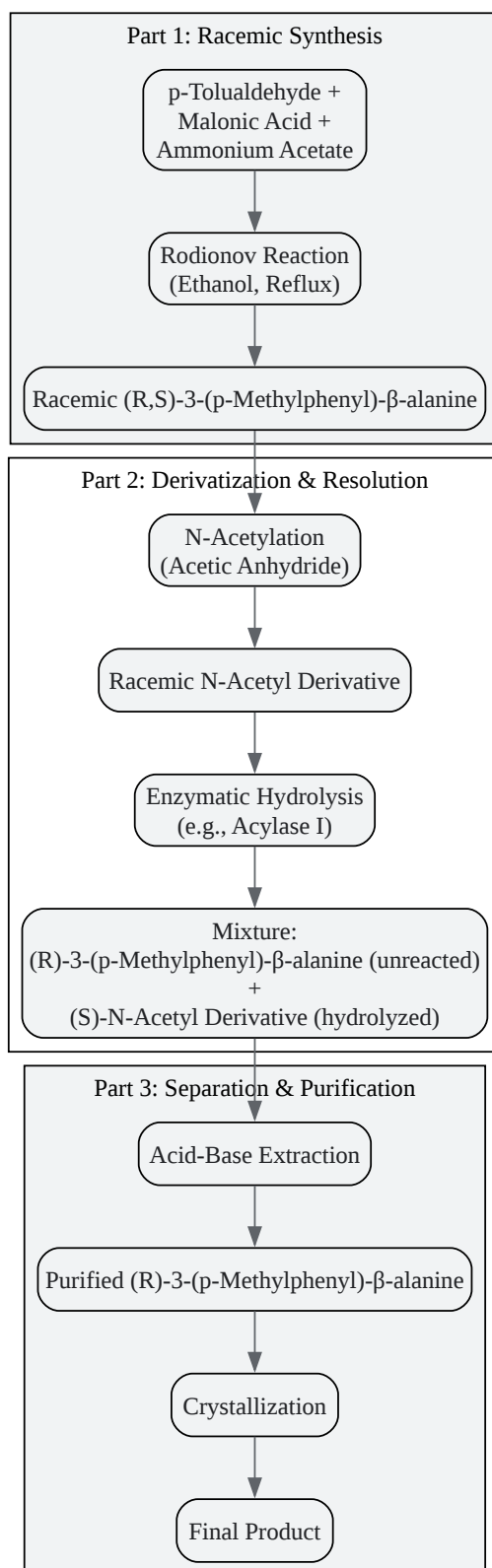
**Mechanism Insight:** This reaction proceeds via a Knoevenagel condensation of p-tolualdehyde with malonic acid to form an unsaturated intermediate. Subsequent Michael addition of

ammonia, followed by decarboxylation under the reaction conditions, yields the desired racemic  $\beta$ -amino acid. The choice of ammonium acetate as the ammonia source provides both the nucleophile and a mildly acidic catalyst for the initial condensation.

## Chiral Resolution via Enzymatic Hydrolysis

Enzymatic resolution is a highly efficient and environmentally benign method for separating enantiomers. It leverages the stereoselectivity of enzymes, such as lipases or proteases, which preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

Workflow for Synthesis and Resolution:



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Caption: Workflow for the synthesis and resolution of (R)-3-(p-Methylphenyl)-β-alanine.

### Experimental Protocol: Enzymatic Resolution of N-Acetyl-(R,S)-3-(p-Methylphenyl)- $\beta$ -alanine

- **Step 1: N-Acetylation (Protection):** The racemic  $\beta$ -amino acid is first N-acetylated using acetic anhydride under basic conditions. This step is crucial because many commercially available acylases show higher activity and selectivity towards N-acyl derivatives.
- **Step 2: pH Adjustment:** The resulting N-acetylated racemic mixture is dissolved in water, and the pH is carefully adjusted to the optimal range for the chosen enzyme (typically pH 7-8 for Acylase I from *Aspergillus* sp.). The pH is maintained with a dilute NaOH solution.
- **Step 3: Enzymatic Reaction:** The enzyme (e.g., Acylase I) is added to the solution. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer intact. The progress of the reaction is monitored by measuring the amount of released (S)-amino acid, often via chiral HPLC.
- **Step 4: Separation:** Once the reaction reaches approximately 50% conversion, it is stopped (e.g., by boiling to denature the enzyme). The resulting mixture contains the free (R)-amino acid and the N-acetylated (S)-amino acid. Due to the significant difference in their isoelectric points and solubility, they can be separated. Acidifying the solution (e.g., with HCl to pH ~3) protonates the free amino group of the (R)-enantiomer, making it more water-soluble, while the N-acetylated (S)-enantiomer may precipitate or be extracted into an organic solvent like ethyl acetate.
- **Step 5: Deprotection and Purification:** The separated N-acetyl-(R)-enantiomer is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to remove the acetyl group. The final product is purified by recrystallization.

## Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the chemical structure and, most importantly, the enantiomeric purity of the final product.

### Structural Elucidation

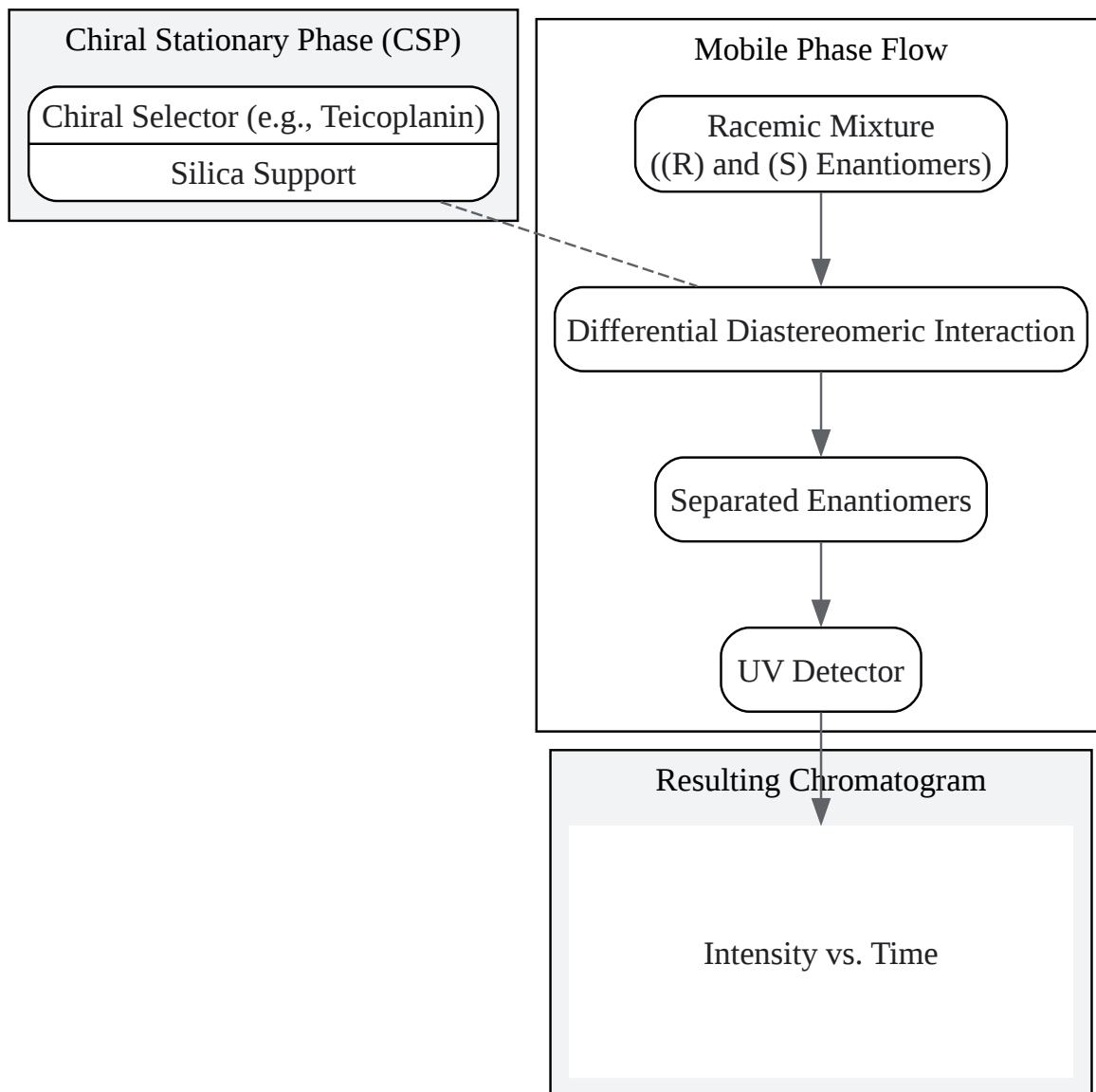
Standard spectroscopic methods are used to verify the chemical identity.

- $^1\text{H}$  NMR: Expected signals include aromatic protons in the  $\sim 7.0$ - $7.3$  ppm range, a singlet for the methyl group protons around 2.3 ppm, multiplets for the C2 and C3 protons, and broad signals for the amine and carboxylic acid protons.
- $^{13}\text{C}$  NMR: Will show characteristic peaks for the aromatic carbons, the methyl carbon ( $\sim 21$  ppm), the two aliphatic carbons of the  $\beta$ -alanine backbone, and the carboxyl carbon ( $>170$  ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  corresponding to the molecular weight (180.10).
- Infrared (IR) Spectroscopy: Key stretches include a broad O-H band (carboxylic acid), N-H bands (amine), C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), and aromatic C-H and C=C bands.

## Enantiomeric Purity Determination

The most critical quality control parameter is the enantiomeric excess (e.e.). This is almost exclusively determined by chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC Separation:



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Caption: Principle of enantiomeric separation by chiral HPLC.

Protocol: Chiral HPLC Analysis

- Objective: To separate and quantify the (R) and (S) enantiomers of 3-(p-Methylphenyl)- $\beta$ -alanine to determine the enantiomeric excess.

- Instrumentation: A standard HPLC system with a UV detector.
- Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as a CHIROBIOTIC T (Teicoplanin), is highly effective for separating underivatized amino acids. [6] These CSPs offer multiple chiral recognition sites, leading to robust separation.
- Mobile Phase: A typical mobile phase would be a polar organic mixture, such as methanol or ethanol, with small amounts of acidic and basic additives (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine).
  - Causality: The alcohol serves as the primary eluent. The acid and base additives are crucial for controlling the ionization state of both the analyte (amine and carboxylic acid groups) and the stationary phase, which sharpens peaks and improves resolution by optimizing ionic interactions.
- Method:
  - Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.
  - Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  - Inject 10 µL of the sample.
  - Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
  - The (R) and (S) enantiomers will elute at different retention times.
- Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula:  $\% \text{ e.e.} = [ (A_{\text{major}} - A_{\text{minor}}) / (A_{\text{major}} + A_{\text{minor}}) ] \times 100$

## Section 4: Applications in Research and Drug Development

The primary value of (R)-3-(p-Methylphenyl)-β-alanine lies in its use as a chiral building block for synthesizing more complex molecules with therapeutic potential.



- **Peptidomimetics:** Incorporating this  $\beta$ -amino acid into peptide sequences can prevent degradation by proteases, thereby increasing the in vivo half-life of a peptide-based drug.<sup>[1]</sup> The p-tolyl group provides a hydrophobic side chain that can participate in specific binding interactions within a target protein.
- **Constrained Scaffolds:** The  $\beta$ -amino acid structure can induce specific secondary structures, like helices and turns, in oligomers. This conformational control is a powerful tool in rational drug design for mimicking the bioactive conformation of natural peptides.
- **Asymmetric Synthesis:** As an enantiomerically pure starting material, it is invaluable in the synthesis of chiral drugs where the overall stereochemistry is critical for efficacy and safety.

## Conclusion

(R)-3-(p-Methylphenyl)- $\beta$ -alanine is a specialized chemical entity whose value is intrinsically linked to its defined stereochemistry. Its successful application hinges on the ability to produce it in high enantiomeric purity and to rigorously verify that purity. The methodologies outlined in this guide, from scalable racemic synthesis and high-fidelity enzymatic resolution to precise analytical characterization by chiral HPLC, provide a robust framework for researchers and drug development professionals. A thorough understanding of these technical details is essential for leveraging the full potential of this and similar chiral building blocks in the creation of next-generation therapeutics.

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## References

1. Synthesis and interest in medicinal chemistry of  $\beta$ -phenylalanine derivatives ( $\beta$ -PAD): an update (2010–2022) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. 3-Amino-3-(4-methylphenyl)propanoic acid | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | CID 2733680 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]

- 3. 3-Amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 2733680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]
- 5. (R)-3-(p-Methylphenyl)-beta-alanine, CasNo.479064-87-4 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
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